4-Dodecylphenol

Beschreibung

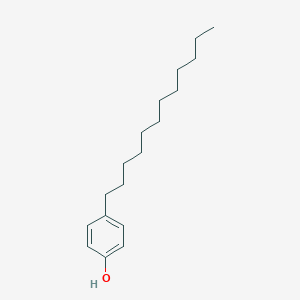

4-Dodecylphenol (CAS: 104-43-8 or 27193-86-8 for isomer mixtures) is an alkylphenol with a phenolic hydroxyl group and a linear dodecyl (C12) chain. Its molecular formula is C₁₈H₃₀O, with a molecular weight of 262.43 g/mol . The compound is amphiphilic, combining hydrophobic (long alkyl chain) and hydrophilic (phenolic -OH) properties. It appears as a straw-colored liquid or viscous mixture of isomers, with a density of 0.94 g/mL, boiling point of 310–335°C, and flash point of 216.5°C .

This compound is widely used as a surfactant and flotation collector in coal processing. For example, mixtures with dodecane enhance lignite flotation by forming hydrogen bonds between the phenolic group and coal’s oxygenated surfaces while covering hydrophobic sites with the alkyl chain . It is also a precursor in synthesizing detergent additives like DEM2 (a dimethylaminopropyl-modified derivative) .

Eigenschaften

IUPAC Name |

4-dodecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16,19H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWMCPYEODZESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022508 | |

| Record name | 4-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored liquid with a phenolic odor; [Fisher Scientific MSDS] | |

| Record name | 4-Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000023 [mmHg] | |

| Record name | 4-Dodecylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20031 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-43-8 | |

| Record name | p-Dodecylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Dodecylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-dodecylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DODECYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZF5Y6P2G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of Phenol

The most widely used method for synthesizing this compound involves the Friedel-Crafts alkylation of phenol with dodecene (C₁₂H₂₄) or dodecyl chloride (C₁₂H₂₅Cl). This reaction proceeds in the presence of acid catalysts such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which facilitate electrophilic substitution at the para position of the phenolic ring. The general reaction is:

Key parameters influencing this reaction include:

-

Catalyst concentration : 5–10 wt% H₂SO₄ relative to phenol.

-

Temperature : 80–120°C to balance reaction rate and selectivity.

-

Molar ratio : Phenol to alkylating agent (1:1.2) to minimize side products.

Table 1: Comparison of Alkylating Agents and Reaction Conditions

| Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dodecene | H₂SO₄ | 110 | 78 | 92 |

| Dodecyl chloride | HCl | 90 | 85 | 95 |

Industrial-Scale Continuous Alkylation Processes

Industrial production employs continuous-flow reactors to enhance efficiency. Solid acid catalysts like zeolites or ion-exchange resins replace traditional liquid acids, reducing waste and improving recyclability. For example:

-

Reactor type : Tubular fixed-bed reactor with catalyst pellets.

-

Residence time : 2–4 hours.

-

Throughput : 500–1,000 kg/hr of crude product.

This method achieves >90% conversion with <5% isomerization byproducts.

Reaction Conditions and Optimization

Catalysts and Temperature Effects

The choice of catalyst significantly impacts regioselectivity and yield:

-

H₂SO₄ : High activity but generates acidic wastewater.

-

Zeolites (e.g., H-Beta) : Sustainable alternative with 80% selectivity for para-isomers.

-

Ionic liquids : Emerging catalysts offering tunable acidity and recyclability.

Elevated temperatures (>100°C) favor faster kinetics but risk side reactions like oligomerization.

Solvent Systems and Reaction Time

Polar aprotic solvents (e.g., dichloromethane) improve alkylating agent solubility, while longer reaction times (6–8 hours) enhance conversion.

Purification and Isolation Techniques

Fractional Distillation

Crude this compound is purified via fractional distillation under reduced pressure (10–20 mmHg) to separate isomers and unreacted phenol. Key properties guiding this process include:

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Boiling point | 310–335°C |

| Density (25°C) | 0.94 g/mL |

| Refractive index | 1.50–1.52 |

Chromatographic Methods

Column chromatography with silica gel (eluent: hexane/ethyl acetate) resolves isomer mixtures, yielding >98% pure para-4-dodecylphenol.

Analysis of Isomeric Composition

This compound synthesized via Friedel-Crafts alkylation typically exists as a mixture of isomers (ortho, meta, para), with the para-isomer dominating (70–80%). Gas chromatography-mass spectrometry (GC-MS) and ¹³C NMR confirm isomer distribution.

Industrial Production and Scalability Considerations

Modern plants integrate continuous stirred-tank reactors (CSTRs) with real-time monitoring systems to optimize throughput. Challenges include:

-

Catalyst deactivation due to coking.

-

Energy-intensive distillation steps.

Recent Advances in Alkylphenol Synthesis Methodologies

Emerging techniques include:

-

Microwave-assisted alkylation : Reduces reaction time by 50%.

-

Enzymatic catalysis : Lipases achieve 60% yield under mild conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Dodecylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dodecylbenzoquinone.

Reduction: Reduction reactions can convert it to dodecylcyclohexanol.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Dodecylbenzoquinone

Reduction: Dodecylcyclohexanol

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-Dodecylphenol has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of polyaniline/4-dodecylphenol complexes, which are important organic corrosion inhibitors.

Biology: Studies have evaluated its effect on the production of spleen cell-specific cytokines, such as interferon-gamma and interleukin-4.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Dodecylphenol involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with cellular membranes and proteins, altering their structure and function.

Pathways Involved: It can modulate signaling pathways involved in inflammation and immune response, such as the cytokine production pathway.

Vergleich Mit ähnlichen Verbindungen

4-Nonylphenol (C₉H₁₉C₆H₄OH)

- Hydrophobicity: 4-Dodecylphenol has a higher calculated octanol-water partition coefficient (clogP = 7.79) than 4-nonylphenol (clogP ~5.7), reducing water solubility .

- Bioactivity: In yeast growth inhibition assays, this compound showed 40% inhibition at 0.35 mM, significantly less potent than 4-nonylphenol (IC₅₀ = 0.02 mM). The parabolic QSAR model indicates reduced potency beyond optimal hydrophobicity .

- Applications: Both are used in surfactants, but 4-nonylphenol’s lower hydrophobicity favors emulsification, while this compound’s longer chain improves lignite flotation .

Shorter-Chain Alkylphenols (e.g., 4-Octylphenol)

- Shorter chains (C8) reduce hydrophobicity, increasing water solubility and bioavailability. These compounds often exhibit higher endocrine-disrupting activity compared to C12 analogs .

Structural Isomers and Branched Analogs

- Branched Isomers: Compounds like 4-(1,1,2,2-tetramethylpropyl)phenol (CAS: 72861-06-4) have bulky alkyl groups, reducing packing efficiency in surfactant monolayers and micelle stability .

Modified Phenolic Derivatives

2,2′-Thiobis[this compound]

- This sulfur-bridged dimer (CAS: 1262-31-3) has a higher molecular weight (524.86 g/mol) and flash point (311.9°C) than this compound.

DEM2 (2-(((3-Dimethylaminopropyl)amino)methyl)-4-dodecylphenol)

- Functionalization with a dimethylaminopropyl group enhances detergent properties by introducing cationic charges, improving emulsification in fuel additives .

Non-Phenolic Surfactants

Oleic Acid

- A carboxylic acid surfactant with a C18 chain. Unlike this compound, oleic acid relies on carboxylate groups for hydrophilic interactions, making it pH-sensitive. Mixtures of oleic acid and dodecane are less effective in lignite flotation due to weaker hydrogen bonding .

Tween 80 (Ethoxylated Sorbitan Monooleate)

- Ethoxylation increases water solubility but reduces adsorption on hydrophobic surfaces. Tween 80 requires pretreatment to enhance lignite flotation, whereas this compound acts directly .

Data Tables

Table 1: Physicochemical Properties of Selected Alkylphenols

| Compound | CAS Number | Molecular Weight (g/mol) | clogP | Boiling Point (°C) | Flash Point (°C) |

|---|---|---|---|---|---|

| This compound | 104-43-8 | 262.43 | 7.79 | 310–335 | 216.5 |

| 4-Nonylphenol | 25154-52-3 | 220.35 | ~5.7 | 290–310 | 160 |

| 2,2′-Thiobis[this compound] | 1262-31-3 | 524.86 | N/A | 644.4 | 311.9 |

Research Findings and Implications

- Environmental Impact: this compound’s high hydrophobicity increases bioaccumulation risks but may reduce acute toxicity compared to shorter-chain alkylphenols .

- Industrial Efficiency: In lignite flotation, this compound outperforms non-ionic surfactants like Tween 80 due to stronger hydrogen bonding .

- Toxicity Profile: While inactive as an aryl hydrocarbon receptor (AhR) agonist, this compound exhibits cytotoxicity at high concentrations, necessitating careful handling .

Biologische Aktivität

4-Dodecylphenol (4-DP) is an alkylphenol compound with significant biological activity, particularly in relation to endocrine disruption. This article reviews various studies and findings regarding its biological effects, toxicity, and potential applications.

This compound is a branched alkylphenol with the following chemical characteristics:

- Chemical Formula : CHO

- CAS Number : 27193-86-8 (mixed isomers) and 210555-94-5 (branched)

- Physical State : Liquid at room temperature

Endocrine Disruption

This compound has been identified as an endocrine disruptor, exhibiting both estrogenic and anti-androgenic activities. Research indicates that it can interfere with hormonal functions in various organisms, leading to adverse reproductive effects.

-

Estrogenic Activity :

- In vivo studies have shown that 4-DP increases uterine weight in rats, indicating estrogenic effects. It also affects reproductive parameters such as ovary weights and estrous cycles in female rats, suggesting a direct impact on female fertility .

- The compound's estrogenic activity is supported by uterotrophic assays which demonstrated increased uterine weight, consistent with estrogen exposure.

- Anti-Androgenic Activity :

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies:

- Oral LD50 :

- Dermal Toxicity :

Reproductive Toxicity

Studies indicate significant reproductive toxicity in both male and female rats:

- Female Rats :

- Male Rats :

Environmental Impact

This compound is also recognized for its environmental persistence and potential ecological risks:

- It has been classified as an endocrine disruptor for aquatic environments due to its ability to affect the reproductive systems of aquatic organisms .

- The compound's use in industrial applications raises concerns regarding its release into ecosystems, necessitating further research on its degradation and transformation products.

Study on Fish Development

A study focusing on the effects of this compound on fish development found that exposure during critical developmental windows led to alterations in reproductive behavior and physiology. Fish exposed to sub-lethal concentrations exhibited changes in hormone levels, which could impair reproductive success over generations.

Cross-Species Comparisons

Research comparing the effects of this compound across species demonstrated varying sensitivities. For instance, amphibians showed significant disruptions in thyroid hormone synthesis when exposed to the compound, further emphasizing its role as an endocrine disruptor across different taxa .

Summary Table of Biological Effects

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-Dodecylphenol, and how can purity be validated?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation of phenol with 1-dodecene or dodecyl chloride using Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification is critical due to isomer formation. Techniques include fractional distillation and column chromatography.

- Validation : Purity is confirmed via gas chromatography-mass spectrometry (GC-MS) for volatile components, complemented by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity . High-performance liquid chromatography (HPLC) with UV detection is used for non-volatile impurities.

Q. How can researchers characterize the environmental persistence of this compound in aquatic systems?

- Experimental Design : Conduct biodegradation studies under controlled aerobic/anaerobic conditions using OECD 301/302 guidelines. Measure half-life (t₁/₂) via LC-MS/MS quantification.

- Data Analysis : Compare degradation rates across pH levels (4–9) and microbial consortia. Statistical tools like ANOVA identify significant variables. Note: Limited human toxicity data for long-chain alkylphenols necessitate cautious extrapolation .

Advanced Research Questions

Q. How to resolve contradictions in reported ecotoxicological data for this compound?

- Case Study : Discrepancies in LC₅₀ values (e.g., 0.1–10 mg/L for Daphnia magna) may arise from isomer variability or exposure protocols.

- Methodology : Replicate studies using standardized isomer mixtures (e.g., this compound CAS 27193-86-8) . Apply metabolomic profiling to differentiate isomer-specific toxicity pathways. Cross-validate with QSAR models to predict endocrine disruption potential .

Q. What advanced techniques elucidate this compound’s role in polymer catalysis?

- Research Framework : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study its catalytic effect on cyanate ester polymerization.

- Data Interpretation : Correlate dodecyl chain length (via molecular dynamics simulations) with polymer thermal stability. Publish raw rheological data in appendices for reproducibility .

Methodological Challenges

Q. How to design a robust study on this compound’s endocrine-disrupting effects?

- Protocol : Use in vitro reporter gene assays (e.g., ERα/ERβ luciferase) with human cell lines. Include positive controls (e.g., 4-tert-octylphenol) and dose-response curves (0.01–100 µM).

- Data Gaps : Address limited human biomarker data by integrating untargeted metabolomics from exposed model organisms .

Q. What strategies improve reproducibility in this compound research?

- Best Practices :

- Data Management : Use FAIR-compliant repositories (e.g., Chemotion) for raw spectra and chromatograms .

- Batch Variability : Certify isomer ratios via supplier COAs and report batch numbers in publications .

Data Presentation & Analysis

Q. How should researchers present large datasets for this compound studies?

- Guidelines : Summarize processed data (mean ± SD) in tables, with raw datasets in supplementary files. Use heatmaps for omics data (e.g., microbial associations) and scatter plots for dose-response relationships .

Ethical & Regulatory Considerations

Q. What are the regulatory implications of this compound’s environmental detection?

- Analysis : Cross-reference EPA FOIA data (e.g., CAS 210555-94-5 inquiries) to identify monitoring priorities. Propose LC-MS/MS thresholds for wastewater discharge compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.